molecular formula C7H7FIN3 B13693809 1-(3-Fluoro-4-iodophenyl)guanidine

1-(3-Fluoro-4-iodophenyl)guanidine

Cat. No.: B13693809
M. Wt: 279.05 g/mol
InChI Key: DRSNTHSQSBBIRJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-iodophenyl)guanidine is an organic compound with the molecular formula C8H9FIN3 It is a derivative of guanidine, characterized by the presence of both fluorine and iodine atoms on the phenyl ring

Preparation Methods

The synthesis of 1-(3-Fluoro-4-iodophenyl)guanidine typically involves the reaction of 3-fluoro-4-iodoaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the guanidine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-iodophenyl)guanidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions but often involve the modification of the phenyl ring or the guanidine moiety.

Scientific Research Applications

1-(3-Fluoro-4-iodophenyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-iodophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and iodine atoms can influence its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

1-(3-Fluoro-4-iodophenyl)guanidine can be compared with other guanidine derivatives, such as:

    1-(4-Fluoro-3-iodophenyl)guanidine: Similar in structure but with different positions of the fluorine and iodine atoms.

    1-(3-Chloro-4-iodophenyl)guanidine: Contains a chlorine atom instead of fluorine.

    1-(3-Fluoro-4-bromophenyl)guanidine: Contains a bromine atom instead of iodine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7FIN3

Molecular Weight

279.05 g/mol

IUPAC Name

2-(3-fluoro-4-iodophenyl)guanidine

InChI

InChI=1S/C7H7FIN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12)

InChI Key

DRSNTHSQSBBIRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)F)I

Origin of Product

United States

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